molecular formula C18H13FN6O2 B2394485 N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251629-75-0

N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2394485
CAS No.: 1251629-75-0
M. Wt: 364.34
InChI Key: DQKHHJNAVXRQNM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core fused with an imidazole ring and an acetamide side chain. The 3-fluorophenyl group on the acetamide and the pyridin-3-yl substituent on the oxadiazole contribute to its structural uniqueness.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O2/c19-13-4-1-5-14(7-13)22-16(26)10-25-9-15(21-11-25)17-23-18(27-24-17)12-3-2-6-20-8-12/h1-9,11H,10H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHHJNAVXRQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the coupling of various functional groups. One common method involves the use of conventional heating as well as microwave irradiation techniques to facilitate the reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing the environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs reported in the literature or commercial databases, focusing on structural variations and their implications:

Compound Name Substituent on Acetamide Oxadiazole Substituent Molecular Formula Molecular Weight Key Structural/Functional Differences References
N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide 3-fluorophenyl Pyridin-3-yl C₁₈H₁₂FN₆O₂ 364.33 Reference compound with pyridine-oxadiazole and fluorophenyl motifs.
BG15877 4-fluorophenyl Pyridin-3-yl C₁₈H₁₃FN₆O₂ 364.33 Fluorine at para-position on phenyl; may alter electronic properties and target binding affinity.
P700-3081 3-methylphenyl 3-fluorophenyl C₂₀H₁₆FN₅O₂ 391.43 Methyl group on phenyl reduces polarity; oxadiazole linked to fluorophenyl instead of pyridine.
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide 4-methylphenyl 4-fluorophenyl (via urea) C₂₂H₂₀FN₅O₃ 437.43 Urea linker introduces hydrogen-bonding potential; increased molecular weight affects solubility.
N-[(2-chlorophenyl)methyl]-2-{4-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide 2-chlorophenylmethyl Thiophen-2-yl C₁₉H₁₆ClN₅O₂S 413.88 Thiophene replaces pyridine, altering electronic profile; chlorine enhances lipophilicity.

Key Observations from Structural Comparisons

Substituent Position on Phenyl Rings: The 3-fluorophenyl group in the target compound vs. the 4-fluorophenyl in BG15877 highlights the importance of halogen positioning. Meta-substitution may enhance steric compatibility with hydrophobic pockets in target proteins compared to para-substitution .

Oxadiazole Substituents :

  • The pyridin-3-yl group in the target compound enables π-π stacking and hydrogen bonding with aromatic residues (e.g., in kinase active sites). Replacing pyridine with 3-fluorophenyl (P700-3081) or thiophen-2-yl () modifies electronic density and steric bulk, impacting target selectivity .

Functional Group Additions: The urea linkage in compound 130 () introduces hydrogen-bond donors/acceptors, which could enhance binding to polar residues but may reduce metabolic stability .

Molecular Weight and Solubility :

  • Compounds with higher molecular weights (e.g., 437.43 for compound 130) face challenges in solubility and bioavailability, necessitating formulation optimization .

Research Findings and Implications

  • Kinase Inhibition Potential: Pyridine-oxadiazole hybrids (e.g., the target compound) are frequently associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety. The fluorophenyl group may enhance selectivity for kinases with hydrophobic subpockets .
  • Antiviral Activity : Compounds like those in and , featuring trifluorophenyl or thiophene groups, have been explored as SARS-CoV-2 inhibitors, suggesting the target compound’s scaffold is versatile for antiviral development .

Biological Activity

N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

\text{N 3 fluorophenyl 2 4 5 pyridin 3 yl 1 2 4 oxadiazol 3 yl 1H imidazol 1 yl}acetamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance. The oxadiazole and imidazole moieties are known to exhibit significant biological activities:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it has been tested against prostate (PC-3), colon (HCT116), and renal (ACHN) cancer cell lines with IC50 values indicating potent cytotoxicity.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antibacterial properties, although further investigation is required to elucidate its full spectrum of activity.

Research Findings

Recent studies have evaluated the compound's efficacy using various biological assays:

Anticancer Activity

A study published in MDPI reported that derivatives similar to this compound exhibited IC50 values ranging from 0.67 µM to 0.87 µM against different cancer cell lines . The following table summarizes the anticancer activity of related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound APC-30.67
Compound BHCT1160.80
Compound CACHN0.87

Antimicrobial Activity

While specific data on antimicrobial efficacy for this compound is limited, related compounds in the oxadiazole class have demonstrated antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .

Case Studies

Several case studies highlight the potential of oxadiazole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative structurally similar to N-(3-fluorophenyl)-2-{4-[5-(pyridin-3-y)-1,2,4-oxadiazol-3-y]-1H-imidazol-1-y}acetamide was found to inhibit the growth of MDA-MB-435 (melanoma) with a growth percentage inhibition (GP) of 6.82% at a concentration of 10 µM .
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds interact with key proteins involved in tumor growth and survival pathways, such as EGFR and Src kinases .

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